molecular formula C13H18N2O2 B2950833 1-(4-Methoxybenzoyl)-1,4-diazepane CAS No. 815650-87-4

1-(4-Methoxybenzoyl)-1,4-diazepane

Cat. No.: B2950833
CAS No.: 815650-87-4
M. Wt: 234.299
InChI Key: LWPOPPUYEYWVMQ-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzoyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. The “4-Methoxybenzoyl” indicates a benzoyl group (a benzene ring attached to a carbonyl group) with a methoxy group (O-CH3) at the 4th position .


Chemical Reactions Analysis

Benzoyl compounds, such as 4-Methoxybenzoyl chloride, are known to react exothermically with bases, including amines . They are also incompatible with water, strong oxidizing agents, and alcohols .


Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “this compound” are not available, benzoyl chlorides are typically corrosive to metals and skin, and their vapors may cause serious burns to the eyes .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Unfortunately, without more specific information or context, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

As with any chemical, proper safety precautions should be taken while handling “1-(4-Methoxybenzoyl)-1,4-diazepane”. Based on its functional groups, it could potentially be irritating or harmful if inhaled, swallowed, or comes into contact with skin and eyes .

Properties

IUPAC Name

1,4-diazepan-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-11(4-6-12)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPOPPUYEYWVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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